4-(2,5-Dichlorophenyl)-4-oxobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

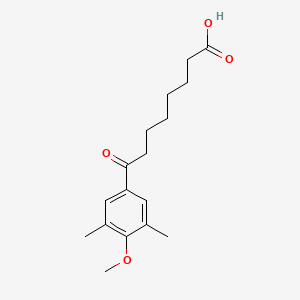

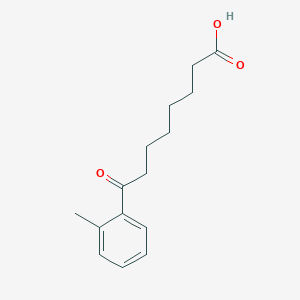

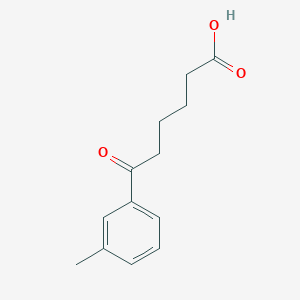

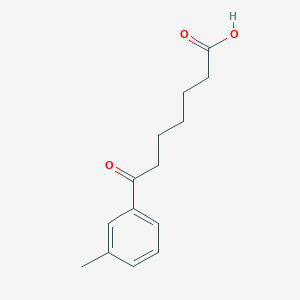

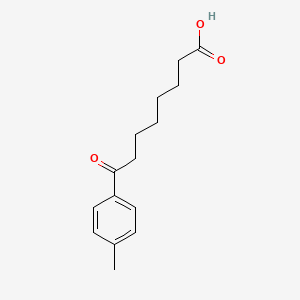

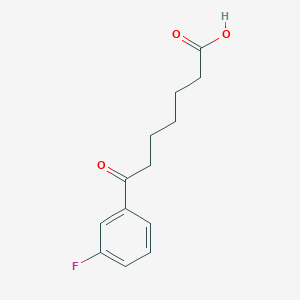

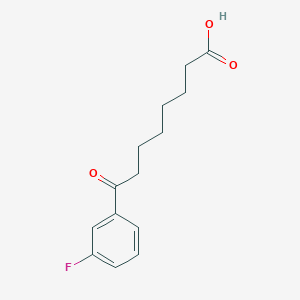

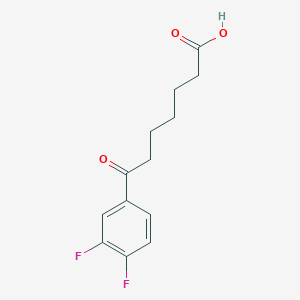

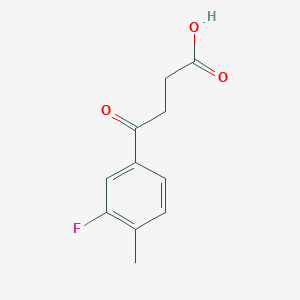

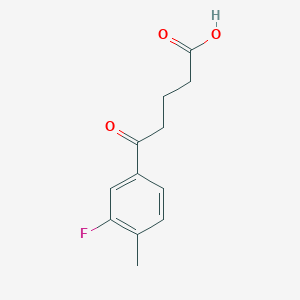

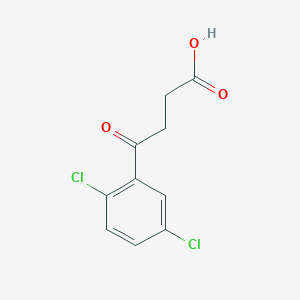

Compounds like “4-(2,5-Dichlorophenyl)-4-oxobutyric acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to an organic moiety. The dichlorophenyl part indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached.

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a butyric acid backbone with a dichlorophenyl group attached at the 4th carbon atom. The “4-oxo” indicates the presence of a carbonyl group (=O) at the 4th carbon .Chemical Reactions Analysis

Carboxylic acids like “4-(2,5-Dichlorophenyl)-4-oxobutyric acid” can undergo a variety of reactions, including esterification, amide formation, and reduction . The specific reactions that this compound can undergo are not available in the literature I have access to.Aplicaciones Científicas De Investigación

Molecular Docking and Structural Studies

4-(2,5-Dichlorophenyl)-4-oxobutyric acid (5DAMB) has been studied for its molecular docking, vibrational, structural, electronic, and optical properties. The research by Vanasundari, Balachandran, Kavimani, and Narayana (2018) investigated 5DAMB using experimental and theoretical methods, including FT-IR, FT-Raman spectra, and DFT calculations. The study highlighted the molecule's stability, charge delocalization, and potential as a nonlinear optical material. Furthermore, it revealed the compound's interactions, including hydrogen bonding and Van der Waals interactions, which are crucial for understanding its biological activities, such as inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis of New Heterocyclic Compounds

The compound has been used in the synthesis of new heterocyclic compounds with potential biological activity. Sayed, Hamed, Meligi, Boraie, and Shafik (2003) explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to create butanoic acid derivatives, leading to pyridazinone derivatives. These compounds exhibited antimicrobial and antifungal activities, indicating the potential of 4-(2,5-Dichlorophenyl)-4-oxobutyric acid in pharmaceutical applications (Sayed et al., 2003).

Mecanismo De Acción

Target of Action

A structurally similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propiedades

IUPAC Name |

4-(2,5-dichlorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLOKTSWFCRCNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645416 |

Source

|

| Record name | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichlorophenyl)-4-oxobutyric acid | |

CAS RN |

52240-14-9 |

Source

|

| Record name | 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.